1-Octanoyl-rac-glycerol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

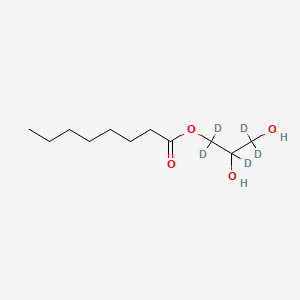

1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.

Biology: Investigated for its antimicrobial properties against bacteria and fungi.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.

Comparison with Similar Compounds

1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:

1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.

1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.

1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.

Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.

Biological Activity

1-Octanoyl-rac-glycerol-d5 (CAS No. 1794835-68-9) is a deuterated form of monoacylglycerol that has garnered attention for its unique biological activities, particularly in antimicrobial applications and as a model compound in lipid metabolism studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C11H22O4 and features a deuterated octanoyl group attached to the glycerol backbone. The presence of deuterium allows for enhanced tracking in metabolic studies, making it a valuable tool in biochemical research.

The primary mechanism of action for this compound involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity has been shown to be particularly effective against various bacterial strains, including:

- Escherichia coli

- Listeria monocytogenes

This disruption is facilitated by the compound's hydrophobic nature, which allows it to integrate into lipid membranes, altering their integrity and functionality.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, with notable efficacy in formulations designed for antimicrobial coatings in textiles and medical devices.

Comparison of Antimicrobial Efficacy:

| Compound | Target Organisms | Efficacy |

|---|---|---|

| This compound | E. coli, L. monocytogenes | High |

| 1-Decanoyl-rac-glycerol-d5 | Various bacteria | Moderate |

| 1-Lauroyl-rac-glycerol | Specific fungi | Low |

Role in Lipid Metabolism

As a monoacylglycerol, this compound plays a role in lipid metabolism, acting as a substrate for various enzymatic reactions involved in the synthesis and degradation of lipids. Its deuterated form allows for precise tracking in metabolic studies, aiding in the understanding of lipid dynamics within biological systems.

Research Findings

Recent studies have highlighted the compound's potential applications beyond antimicrobial activity:

- Drug Delivery Systems : Its ability to encapsulate drugs and enhance bioavailability has been explored in various formulations.

- Biochemical Pathways : Research indicates that it may influence pathways related to inflammation and cellular signaling due to its interaction with lipid mediators .

Case Studies

- Antimicrobial Coatings : A study demonstrated that incorporating this compound into textile coatings significantly reduced bacterial colonization, suggesting its potential as an effective antimicrobial agent in healthcare settings.

- Metabolomic Profiling : In metabolomic studies involving pancreatic cancer patients, the presence of glycerolipids like this compound was associated with altered metabolic profiles, indicating its relevance as a biomarker for disease progression .

Properties

Molecular Formula |

C11H22O4 |

|---|---|

Molecular Weight |

223.32 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |

InChI Key |

GHBFNMLVSPCDGN-GFWWIRCNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.